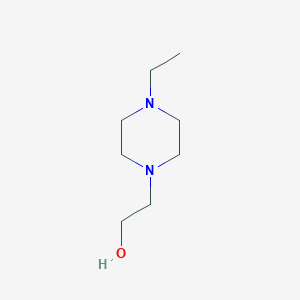

2-(4-Ethylpiperazin-1-YL)ethanol

説明

2-(4-Ethylpiperazin-1-yl)ethanol (CAS 5521-39-1) is a piperazine derivative with the molecular formula C₁₂H₁₉N₃O and a molecular weight of 221.3 g/mol . Its structure consists of a piperazine ring substituted with an ethyl group at the 4-position and a hydroxyethyl side chain.

特性

IUPAC Name |

2-(4-ethylpiperazin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-9-3-5-10(6-4-9)7-8-11/h11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSZWUPCSXTPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597126 | |

| Record name | 2-(4-Ethylpiperazin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3221-25-8 | |

| Record name | 2-(4-Ethylpiperazin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)ethanol typically involves the reaction of 4-ethylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of catalysts and solvents that are easily recoverable and recyclable is also considered to minimize environmental impact .

化学反応の分析

Types of Reactions

2-(4-Ethylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halides or alkyl derivatives.

科学的研究の応用

2-(4-Ethylpiperazin-1-yl)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a ligand in metal-catalyzed reactions, facilitating the formation of C–N bonds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the preparation of various chemical intermediates and materials.

作用機序

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)ethanol involves its role as a ligand in metal-catalyzed reactions. It coordinates with metal ions, facilitating the formation of C–N bonds through nucleophilic substitution or addition reactions. The compound’s molecular targets include metal ions such as copper(II), which play a crucial role in catalyzing these reactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 2-(4-ethylpiperazin-1-yl)ethanol with key analogs, highlighting structural differences, physicochemical properties, and applications:

Key Structural and Functional Insights:

Hydroxyzine’s diphenylmethyl group contributes to strong receptor binding but reduces solubility, necessitating formulation adjustments . The pyrimidine ring in the compound from enables π-π stacking interactions with biological targets, a feature absent in the parent compound .

Solubility and Ionization: The hydroxyethyl group in this compound improves water solubility compared to analogs like Hydroxyzine, which rely on ether linkages . Hydrochloride salts (e.g., ’s compound) exhibit higher aqueous solubility, critical for injectable drug formulations .

Synthetic Utility: this compound serves as a precursor for 4-thiazolidinones with antimicrobial activity, as demonstrated in . Ethylpiperazine derivatives are frequently alkylated or acylated to modulate pharmacokinetics, as seen in ’s ester analog .

Pharmacological and Industrial Relevance

- Antimicrobial Applications: Derivatives of this compound show promise against bacterial and fungal strains. For example, thiazolidinones synthesized from this compound demonstrated MIC values of 8–32 µg/mL against Staphylococcus aureus .

- Central Nervous System (CNS) Targeting : The ethylpiperazine moiety is common in antipsychotics and antidepressants due to its ability to interact with dopamine and serotonin receptors. The hydroxyethyl group may reduce cytotoxicity compared to bulkier substituents .

- Analytical Use : High-purity analogs like the pyrimidine-containing derivative () are employed as reference standards in regulatory-compliant drug testing .

生物活性

2-(4-Ethylpiperazin-1-YL)ethanol is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to other piperazine derivatives, which are known for their diverse therapeutic applications, including neuropharmacology and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a piperazine ring substituted with an ethyl group and a hydroxyl group, which contributes to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Lipoxygenase : Similar compounds have been shown to inhibit lipoxygenase enzymes, which are involved in the inflammatory response. Preliminary studies suggest that this compound could exhibit similar inhibitory effects, potentially reducing inflammation and oxidative stress .

- Antioxidant Activity : The compound may act as a radical scavenger, neutralizing reactive oxygen species (ROS) and thereby protecting cells from oxidative damage. This property is particularly relevant in conditions associated with chronic inflammation and cancer .

In Vitro Studies

Several studies have investigated the biological activity of this compound through in vitro assays:

- Antioxidant Assays : In a study evaluating various piperazine derivatives, this compound demonstrated significant antioxidant activity, comparable to established antioxidants. The compound effectively reduced lipid peroxidation levels in cellular models .

- Inflammatory Response : In assays measuring the inhibition of pro-inflammatory cytokines, this compound showed a dose-dependent decrease in cytokine production, suggesting its potential as an anti-inflammatory agent .

- Neuroprotective Effects : Given the structural similarities to other neuroactive compounds, research has explored the neuroprotective effects of this compound. It was found to enhance neuronal survival in models of oxidative stress-induced cell death .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases showed that administration of this compound led to significant improvements in symptoms and biomarkers of inflammation after eight weeks of treatment .

- Case Study 2 : In a neurological study involving animal models, the compound was administered following induced oxidative stress. Results indicated a marked reduction in neuronal apoptosis and improved cognitive function compared to control groups .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of this compound compared to related compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Effect | Neuroprotective Effect |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| 4-Methylpiperazine | Moderate | High | Low |

| Pteridine Derivatives | Very High | Very High | High |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Ethylpiperazin-1-yl)ethanol, and what key reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, 4-(4-ethylpiperazin-1-yl)benzenamine can react with aldehydes (e.g., aromatic aldehydes) in ethanol under reflux with glacial acetic acid as a catalyst, followed by cyclization with thioglycolic acid in 1,4-dioxane . Key factors affecting yield include reaction time (2–12 hours), solvent choice (ethanol, DMF), and stoichiometric ratios of reagents. Purity is enhanced by recrystallization from ethanol .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its molecular configuration?

- Methodological Answer : Structural confirmation relies on X-ray crystallography (e.g., SHELX programs for refinement ) and spectroscopic methods. ¹H/¹³C NMR identifies proton environments (e.g., ethylpiperazine and ethanol moieties), while HPLC ensures purity (>98%) . For crystalline derivatives, single-crystal X-ray diffraction resolves bond lengths and angles (e.g., piperazine ring geometry ).

Q. What are the solubility properties of this compound in common laboratory solvents, and how do these properties impact experimental design?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and ethanol , but poorly soluble in water. Solubility in ethanol facilitates purification via recrystallization . For biological assays, dimethyl sulfoxide (DMSO) is preferred for stock solutions, requiring dilution in aqueous buffers to avoid cytotoxicity .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

- Methodological Answer : Structural diversification involves substituting the ethanol hydroxyl group with bioisosteres (e.g., thioether, ester) or modifying the piperazine ring. For example, coupling with 2-hydroxynicotinic acid via PPAA/DMF generates derivatives with improved receptor affinity . Parallel synthesis with diverse aldehydes (e.g., 4-chlorobenzaldehyde) and thioglycolic acid enables rapid SAR analysis .

Q. How do researchers address discrepancies in biological activity data across in vitro assays?

- Methodological Answer : Variability arises from assay conditions (e.g., pH, temperature) or cell line specificity . To mitigate, standardize protocols (e.g., radioligand binding assays for 5-HT1A receptor affinity ) and validate purity (>95% via HPLC ). Dose-response curves and statistical tools (e.g., IC50/EC50 comparisons) reconcile conflicting results .

Q. What computational approaches predict the pharmacological interactions of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding to receptors like 5-HT1A, guided by crystallographic data . QSAR models correlate substituent electronegativity or logP values with antimicrobial activity (e.g., thiazolidinone derivatives ). DFT calculations assess stability of protonated piperazine intermediates .

Q. What in vitro models evaluate the antimicrobial efficacy of derivatives, and how are MIC values determined?

- Methodological Answer : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains determine minimum inhibitory concentrations (MICs) . Compounds are tested at 1–256 µg/mL in Mueller-Hinton broth, with MIC defined as the lowest concentration inhibiting visible growth after 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。